

A Comparative Guide to Furonol and Other Furanones in Flavor Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Furonol**

Cat. No.: **B3350099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Furanones are a critical class of volatile organic compounds that significantly contribute to the aroma and flavor of a wide range of food products and are also of interest in pharmaceutical and fragrance applications. This guide provides an objective comparison of **Furonol** (also known as Furaneol or HDMF) with other key furanones, supported by experimental data, detailed methodologies, and visual diagrams to elucidate their roles in flavor chemistry.

Overview of Key Furanones

Furonol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a naturally occurring compound renowned for its sweet, fruity, and caramel-like aroma.^{[1][2]} It is a cornerstone ingredient in the flavor and fragrance industries, particularly for creating strawberry and pineapple notes.^{[3][4][5]} Beyond **Furonol**, several other furanones play significant roles in the flavor profiles of various foods. This guide will focus on a comparative analysis of **Furonol** against three other prominent furanones: Sotolon, Norfuraneol, and Homofuraneol.

Comparative Data of Furanones

The following table summarizes the key quantitative data for **Furonol** and other selected furanones, providing a basis for their comparison in flavor and aroma applications.

Feature	Furonol (HDMF)	Sotolon	Norfuraneol	Homofuraneol
IUPAC Name	4-Hydroxy-2,5-dimethyl-3(2H)-furanone	3-Hydroxy-4,5-dimethyl-2(5H)-furanone	4-Hydroxy-5-methyl-3(2H)-furanone	4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone
CAS Number	3658-77-3[6]	28664-35-9[7]	19322-27-1	27538-09-6
Molecular Formula	C ₆ H ₈ O ₃ [6]	C ₆ H ₈ O ₃ [7]	C ₅ H ₆ O ₃	C ₇ H ₁₀ O ₃
Molar Mass	128.13 g/mol [6]	128.13 g/mol [7]	114.10 g/mol	142.15 g/mol
Flavor Profile	Sweet, caramel, strawberry, fruity, cotton candy[1] [3][5]	Fenugreek, curry (high conc.), maple syrup, caramel, burnt sugar (low conc.) [7][8]	Sweet, bready, candy[9]	Caramel-like[10]
Odor Threshold	0.04 ppb in water[11][12]	0.001 ppb[13]	23,000 µg/kg in water[12]	20 ppb[10]
Natural Occurrence	Strawberries, pineapple, tomatoes, coffee, buckwheat[6][14]	Fenugreek, lovage, molasses, aged rum, aged sake[7]	Beer, blackberries, fruits[9]	Coffee[10]
Key Applications	Flavor enhancer in beverages, confectionery, baked goods, dairy products[2] [15]	Flavoring for maple syrup, caramel, and savory products; found in aged wines[7]	Contributes to the flavor of various fruits and beer[9]	Flavoring agent
Identified Olfactory Receptor	OR5M3[10][16]	OR8D1[10]	Not specified	OR5M3[10][16]

Experimental Protocols

Objective comparison of furanones relies on standardized experimental protocols. Below are detailed methodologies for key experiments in flavor chemistry.

Sensory Analysis: Triangle Test for Odor Threshold Determination

This protocol is used to determine the lowest detectable concentration of a furanone by a sensory panel.[\[17\]](#)

Objective: To establish the odor threshold of a furanone in a specific medium (e.g., water).

Materials:

- Furanone compound (e.g., **Furonol**)
- Odor-free, deionized water
- Glass beakers and volumetric flasks
- Coded sample cups
- Sensory evaluation booths

Procedure:

- Stock Solution Preparation: Prepare a stock solution of the furanone in deionized water at a known concentration (e.g., 1000 ppm).[\[17\]](#)
- Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide range of concentrations (e.g., from 0.01 ppb to 100 ppm).[\[17\]](#)
- Panelist Training: Train a panel of 10-15 individuals to recognize the characteristic aroma of the furanone.
- Triangle Test Presentation: Present each panelist with three coded samples. Two of the samples are blanks (deionized water), and one contains a specific concentration of the

furanone.[\[17\]](#)

- Sample Evaluation: Instruct panelists to identify the "odd" sample (the one with the furanone).
- Data Analysis: The odor threshold is determined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.

Chemical Analysis: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)

This combined approach allows for the identification and quantification of volatile furanones and the characterization of their odor activity.[\[18\]](#)[\[19\]](#)[\[20\]](#)

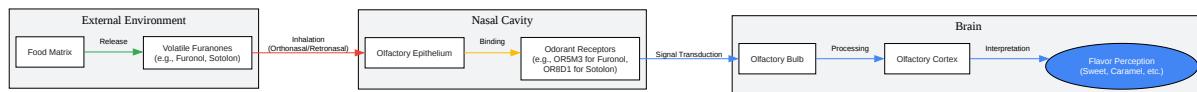
Objective: To identify and quantify furanones in a sample and determine their contribution to the overall aroma.

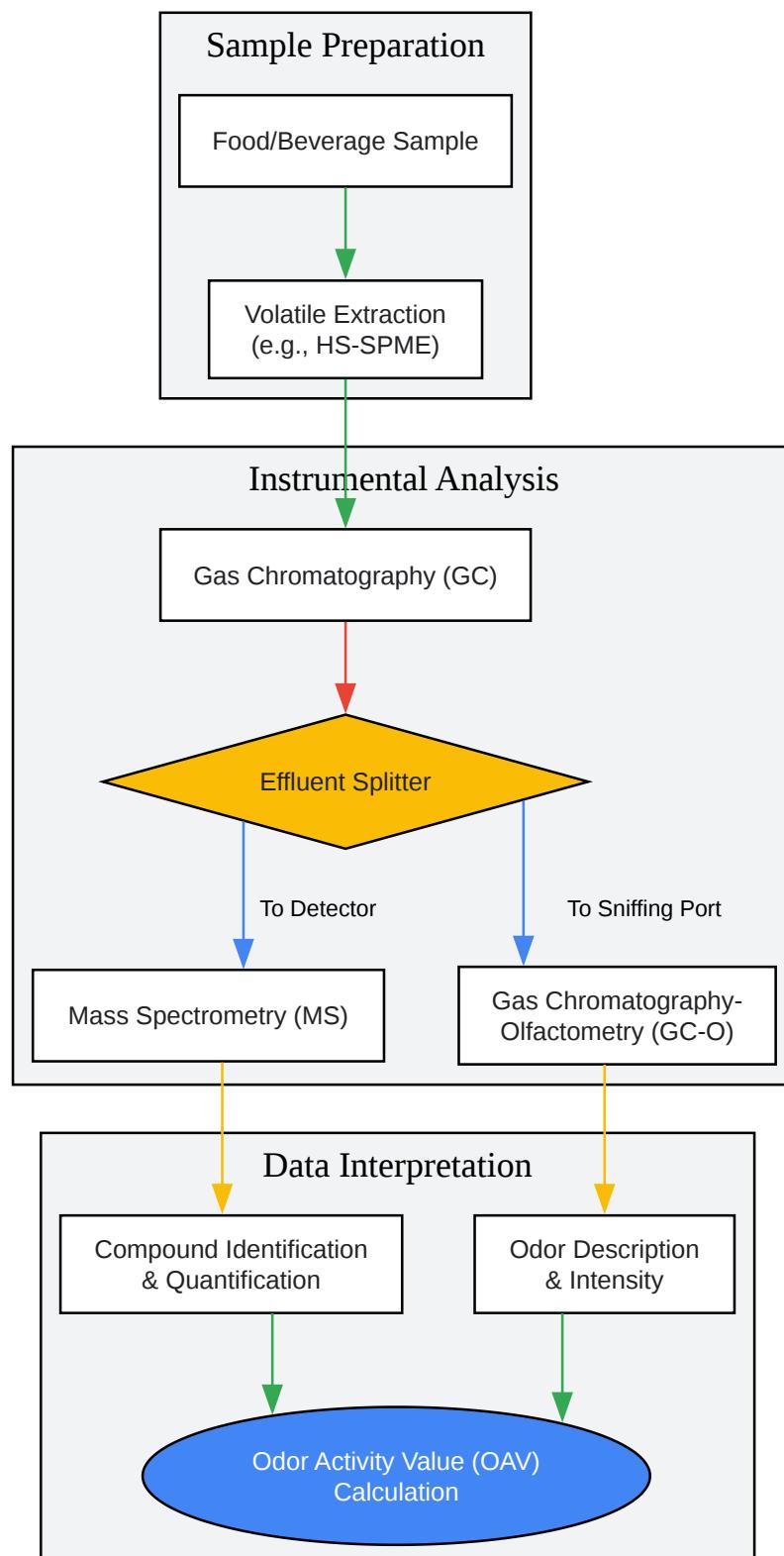
Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port (GC-O)
- Sample containing furanones (e.g., strawberry extract)
- Appropriate GC column (e.g., polar column for volatile compounds)
- Carrier gas (e.g., Helium)
- Trained sensory panelists for GC-O

Procedure:

- Sample Preparation: Extract the volatile compounds from the sample using a suitable technique, such as headspace solid-phase microextraction (HS-SPME).


- GC Separation: Inject the extracted volatiles into the GC system. The compounds are separated based on their boiling points and interaction with the stationary phase of the column.
- Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to the MS detector, and the other goes to the olfactometry port.[19]
- MS Detection: The MS detector ionizes the compounds and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.[18]
- Olfactometry (Sniffing): A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.
- Data Integration: The data from the MS (compound identification and concentration) is correlated with the data from the olfactometry (odor description and intensity). This allows for the calculation of Odor Activity Values (OAVs), which indicate the sensory importance of each furanone.[18]


Signaling Pathways and Experimental Workflows

Visualizing the complex processes in flavor perception and analysis is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these pathways and workflows.

Olfactory Perception of Furanones

The perception of furanones begins with their interaction with specific odorant receptors in the nasal cavity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Unlocking the Flavor Potential of Furaneol: Applications and Toxicity Considerations in the Food Industry_Chemicalbook [chemicalbook.com]
- 3. perfumeextract.co.uk [perfumeextract.co.uk]
- 4. strawberry furanone, 3658-77-3 [thegoodsentscompany.com]
- 5. FURANEOL® [studio.dsm-firmenich.com]
- 6. Furaneol - Wikipedia [en.wikipedia.org]
- 7. Sotolon - Wikipedia [en.wikipedia.org]
- 8. de-kruiderie.nl [de-kruiderie.nl]
- 9. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Furanone: A Versatile Flavor Enhancer with Wide Applications in Food, Tobacco, Beverages, and Chemical Industry [scmpioneer.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Burnt Sugar Notes [leffingwell.com]
- 14. perfumerflavorist.com [perfumerflavorist.com]
- 15. foreverest.net [foreverest.net]
- 16. Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pfigueiredo.org [pfigueiredo.org]
- To cite this document: BenchChem. [A Comparative Guide to Furonol and Other Furanones in Flavor Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3350099#furonol-vs-other-furanones-in-flavor-chemistry\]](https://www.benchchem.com/product/b3350099#furonol-vs-other-furanones-in-flavor-chemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com